molecular formula C22H16N2O4S2 B11168368 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B11168368
M. Wt: 436.5 g/mol
InChI Key: ISDGWVBNVCKEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, a xanthene core, and a methanesulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and xanthene intermediates. The key steps include:

    Formation of Benzothiazole Intermediate: This involves the reaction of 2-aminothiophenol with methanesulfonyl chloride under basic conditions to form the benzothiazole ring.

    Synthesis of Xanthene Intermediate: The xanthene core is synthesized through a Friedel-Crafts alkylation reaction involving phthalic anhydride and resorcinol.

    Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the xanthene intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can undergo reduction to form dihydrobenzothiazole derivatives.

    Substitution: The xanthene core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated or nitrated xanthene derivatives.

Scientific Research Applications

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as NF-κB and MAPK, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide stands out due to its xanthene core, which imparts unique fluorescent properties, making it valuable in biological imaging and as a fluorescent probe.

Properties

Molecular Formula

C22H16N2O4S2

Molecular Weight

436.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C22H16N2O4S2/c1-30(26,27)13-10-11-16-19(12-13)29-22(23-16)24-21(25)20-14-6-2-4-8-17(14)28-18-9-5-3-7-15(18)20/h2-12,20H,1H3,(H,23,24,25)

InChI Key

ISDGWVBNVCKEKB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.